(4-(Methoxymethoxy)-3-methylphenyl)boronic acid
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Overview
Description
(4-(Methoxymethoxy)-3-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxymethoxy and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid typically involves the reaction of 4-bromo-3-methylphenol with methoxymethyl chloride to form the methoxymethoxy derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-(Methoxymethoxy)-3-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
(4-(Methoxymethoxy)-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but lacks the methoxymethoxy group.
3-Methylphenylboronic Acid: Similar structure but lacks the methoxymethoxy group.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but with a trifluoromethyl group instead of methoxymethoxy.
Uniqueness: (4-(Methoxymethoxy)-3-methylphenyl)boronic acid is unique due to the presence of both methoxymethoxy and methyl groups on the phenyl ring. This combination of substituents enhances its reactivity and makes it a versatile reagent in various chemical reactions .
Properties
Molecular Formula |
C9H13BO4 |
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Molecular Weight |
196.01 g/mol |
IUPAC Name |
[4-(methoxymethoxy)-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-7-5-8(10(11)12)3-4-9(7)14-6-13-2/h3-5,11-12H,6H2,1-2H3 |
InChI Key |
AZKUWMMJPWEVII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCOC)C)(O)O |
Origin of Product |
United States |
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